molecular formula C17H24O2 B10819632 8-[(2R,3S)-3-Heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol

8-[(2R,3S)-3-Heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol

Cat. No.: B10819632
M. Wt: 260.4 g/mol
InChI Key: GVLDSGIQZAFIAN-LRUHZDSUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2R,3S)-3-Heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of an appropriate olefin precursor, followed by the introduction of acetylenic groups through specific reactions such as Sonogashira coupling or other alkyne-forming reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound, if required in large quantities, would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

8-[(2R,3S)-3-Heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxide group to a diol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the epoxide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce diols.

Scientific Research Applications

8-[(2R,3S)-3-Heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is of interest, particularly its potential anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 8-[(2R,3S)-3-Heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol exerts its effects involves interactions with various molecular targets. The epoxide group can react with nucleophiles in biological systems, potentially modifying proteins and other biomolecules. The acetylenic groups may also play a role in its biological activity, possibly through interactions with enzymes or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-Octen-3-ol: A simpler compound with an olefin and alcohol group.

    1-Octene-4,6-diyn-3-one: Similar structure but lacks the epoxide group.

    Ginsenoyne E: Another compound with similar structural features.

Uniqueness

8-[(2R,3S)-3-Heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol is unique due to its combination of an epoxide, olefin, and acetylenic groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

8-[(2R,3S)-3-heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3/t15?,16-,17+/m0/s1

InChI Key

GVLDSGIQZAFIAN-LRUHZDSUSA-N

Isomeric SMILES

CCCCCCC[C@H]1[C@H](O1)CC#CC#CC(C=C)O

Canonical SMILES

CCCCCCCC1C(O1)CC#CC#CC(C=C)O

Origin of Product

United States

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